molecular formula C12H8ClNO4 B6382802 4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol CAS No. 1261974-93-9

4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol

Cat. No.: B6382802
CAS No.: 1261974-93-9
M. Wt: 265.65 g/mol
InChI Key: LQCCPZIYGSCHKO-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a nitro group attached to a phenolic ring

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c13-10-3-2-8(15)6-9(10)7-1-4-12(16)11(5-7)14(17)18/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCCPZIYGSCHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686282
Record name 6-Chloro-3'-nitro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-93-9
Record name 6-Chloro-3'-nitro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol typically involves the nitration of 2-chloro-5-hydroxyphenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenolic ring. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-(2-Amino-5-hydroxyphenyl)-2-nitrophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. For instance, the hydroxyl group can participate in hydrogen bonding and redox reactions, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-hydroxyphenylglycine: Known for its selective activation of metabotropic glutamate receptor 5 (mGlu5).

    N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Exhibits classical hydrogen bonding and is used in various chemical applications.

    2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid: Evaluated for its herbicidal properties.

Uniqueness

4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol is unique due to the presence of both chloro and nitro groups on the phenolic ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.

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